tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate” is a compound used as an intermediate in the manufacture of fentanyl and its analogues . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .
Synthesis Analysis
This compound is used in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate” is C17H25ClN2O2 .Chemical Reactions Analysis
This compound is used as an intermediate in the manufacture of fentanyl and its analogues . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control. Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate” is 324.85 .Scientific Research Applications
Precursor in Illicit Fentanyl Manufacture
This compound is one of the precursors used in the most common synthesis routes for illicit fentanyl manufacture . Fentanyl is a major contributing drug to the opioid crisis in North America .
Building Block in Organic Synthesis
Piperazine and N-Boc piperazine derivatives, such as tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Linker in PROTAC Development
This compound is useful as a semi-flexible linker in Proteolysis Targeting Chimera (PROTAC) development for targeted protein degradation .
Starting Material for Spiro-compounds
Functionalized piperazine derivatives have been applied in radiopharmaceutical research as starting material for spiro-compounds .
Linkage of Biologically Active Peptides
The acetic acid-piperazine core, which includes tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate, has been used for the linkage of biologically active peptides .
Biological Evaluation
Derivatives of N-Boc piperazine, including tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate, have been evaluated for their antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
These are just a few of the many potential applications of this compound in scientific research. It’s important to note that the use of this compound must be conducted under controlled conditions due to its potential misuse in illicit activities .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate is Collagenase 3 . Collagenase 3 plays a crucial role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .
Mode of Action
It’s known that the compound interacts with its target, leading to changes in the function of the enzyme .
Biochemical Pathways
Given its target, it can be inferred that it impacts the pathways related to the degradation of extracellular matrix proteins .
Result of Action
Given its target, it can be inferred that it may influence the degradation of extracellular matrix proteins .
properties
IUPAC Name |
tert-butyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSZHIZQEYCMRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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